molecular formula C10H13F2N3O B1485570 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol CAS No. 2097958-54-6

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Cat. No.: B1485570
CAS No.: 2097958-54-6
M. Wt: 229.23 g/mol
InChI Key: MJOYEUZMKRKICW-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a piperidine derivative that contains a pyrimidine ring with a difluoromethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable intermediates.

    Final Assembly: The final compound is assembled by coupling the pyrimidine and piperidine rings under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol can be compared with other similar compounds, such as:

    N-(piperidine-4-yl) benzamide: Known for its cytotoxic effects against cancer cells.

    Pyrimidinamine derivatives: Exhibiting excellent fungicidal activity.

    1,4-disubstituted piperidines: Evaluated for their antimalarial properties .

The uniqueness of this compound lies in its specific structural features and the presence of the difluoromethyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)8-4-9(14-6-13-8)15-3-1-2-7(16)5-15/h4,6-7,10,16H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYEUZMKRKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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